molecular formula C16H12ClFN2OS B5787602 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide

3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide

Katalognummer B5787602
Molekulargewicht: 334.8 g/mol
InChI-Schlüssel: LBUUAEKNYCABOX-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in the regulation of fluid and electrolyte transport across epithelial surfaces, including those in the lungs, pancreas, and gastrointestinal tract. CFTRinh-172 has been shown to be a potent inhibitor of CFTR-mediated chloride secretion in vitro and in vivo, making it a valuable tool for studying the physiological and pathophysiological roles of CFTR.

Wirkmechanismus

3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide inhibits CFTR-mediated chloride secretion by binding to the regulatory domain of the CFTR protein, which is responsible for controlling the opening and closing of the chloride channel. This binding prevents the channel from opening, thereby blocking chloride secretion. 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has been shown to be a reversible inhibitor of CFTR, with a half-life of approximately 30 minutes.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR-mediated chloride secretion, reduction of mucus secretion in airway epithelia, and inhibition of pancreatic ductal bicarbonate secretion. 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has also been shown to reduce inflammation in airway epithelia and to improve lung function in animal models of cystic fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has several advantages as a tool for studying CFTR function and dysfunction. It is a potent and specific inhibitor of CFTR-mediated chloride secretion, making it a valuable tool for studying the physiological and pathophysiological roles of CFTR. 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide is also reversible, allowing for the study of CFTR function under both normal and pathological conditions. However, 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has some limitations as a tool for studying CFTR. It is a small molecule inhibitor and may not accurately reflect the complex interactions between CFTR and other proteins in vivo. Additionally, its effects may be influenced by factors such as pH and ionic strength.

Zukünftige Richtungen

There are many potential future directions for research involving 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide. One area of interest is the development of more potent and specific inhibitors of CFTR-mediated chloride secretion. Another area of interest is the use of 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide in combination with other drugs to target multiple aspects of CFTR dysfunction. Additionally, 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide may be useful in the development of new therapies for diseases such as cystic fibrosis and chronic obstructive pulmonary disease. Overall, 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide is a valuable tool for studying the physiological and pathophysiological roles of CFTR, and its continued use and development will be important for advancing our understanding of CFTR function and dysfunction.

Synthesemethoden

3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-fluoroaniline to form the intermediate 3-(4-chlorophenyl)-N-(2-fluorophenyl)aniline, which is then reacted with carbon disulfide and acryloyl chloride to yield the final product. Other methods involve the reaction of 2-fluoroaniline with 3-(4-chlorophenyl)acryloyl chloride in the presence of a base or the reaction of 4-chloroaniline with 2-fluoro-3-(chlorosulfanyl)benzene in the presence of a base.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has been widely used in scientific research to study the physiological and pathophysiological roles of CFTR. It has been shown to be a potent inhibitor of CFTR-mediated chloride secretion in a variety of epithelial tissues, including airway epithelia, intestinal epithelia, and pancreatic ducts. 3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide has also been used to study the role of CFTR in various disease states, including cystic fibrosis, chronic obstructive pulmonary disease, and pancreatitis.

Eigenschaften

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c17-12-8-5-11(6-9-12)7-10-15(21)20-16(22)19-14-4-2-1-3-13(14)18/h1-10H,(H2,19,20,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUUAEKNYCABOX-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.